7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by its quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of the benzylpiperazine and methoxybenzyl groups further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Benzylpiperazine Group: The benzylpiperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by the benzylpiperazine group.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via alkylation reactions, using reagents such as methoxybenzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of microbial infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl derivatives of fluoroquinolone
Uniqueness
7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and its quinazoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C28H28N4O4 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
7-(4-benzylpiperazine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H28N4O4/c1-36-23-10-7-21(8-11-23)19-32-27(34)24-12-9-22(17-25(24)29-28(32)35)26(33)31-15-13-30(14-16-31)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3,(H,29,35) |
InChI Key |
PPVAGLFPZLHOLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)NC2=O |
Origin of Product |
United States |
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